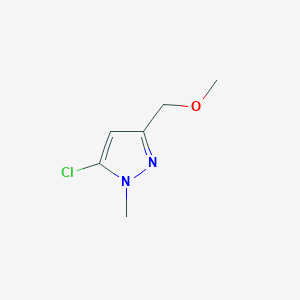
Cinnoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnoline-6-carboxamide is a derivative of cinnoline, a bicyclic heterocycle with significant pharmacological and chemical importance. The cinnoline nucleus is a six-membered ring system containing two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline . Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties .
准备方法
The synthesis of cinnoline-6-carboxamide typically involves the cyclization of hydrazones derived from cyanoacetamide. One common method includes the diazotization of substituted anilines followed by coupling with cyanoacetamide in an aqueous ethanolic solution containing sodium acetate. The resulting hydrazone undergoes intramolecular cyclization with anhydrous aluminum chloride in chlorobenzene to form substituted phenyl 4-amino cinnoline-3-carboxamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
Cinnoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and sulfonyl chlorides.
Cyclization: The formation of cinnoline derivatives often involves cyclization reactions, as seen in the preparation methods.
科学研究应用
Cinnoline-6-carboxamide and its derivatives have been extensively studied for their biological activities. They are used in:
Chemistry: As intermediates in the synthesis of various heterocyclic compounds.
Biology: For studying enzyme inhibition and receptor binding.
Industry: In the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of cinnoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, cinnoline derivatives bearing sulfonamide moieties have shown potential as antimicrobial and antifungal agents by inhibiting key enzymes in microbial metabolism . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
相似化合物的比较
Cinnoline-6-carboxamide can be compared to other heterocyclic compounds such as quinoline, isoquinoline, and phthalazine. While all these compounds share a similar bicyclic structure, this compound is unique due to its specific nitrogen positioning and the presence of the carboxamide group. This uniqueness contributes to its distinct pharmacological properties and applications .
Similar Compounds
- Quinoline
- Isoquinoline
- Phthalazine
- Indeno[1,2-c]cinnoline
- Benzo[h]indeno[1,2-c]cinnoline
属性
分子式 |
C9H7N3O |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
cinnoline-6-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-1-2-8-6(5-7)3-4-11-12-8/h1-5H,(H2,10,13) |
InChI 键 |
BFQOYWRISQXBBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=N2)C=C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)


![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)



![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)

